(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The presence of chloro and fluoro substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under appropriate conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of chloro and fluoro substituents can influence its binding affinity and selectivity for these targets. The compound may modulate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent, which may affect its chemical and biological properties.
(S)-2-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent, leading to different reactivity and interactions.
(S)-2-Phenylpyrrolidine: Lacks both chloro and fluoro substituents, serving as a simpler analog for comparison.
Uniqueness
(S)-2-(3-Chloro-2-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
VBJDRWIGOXLCAG-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.